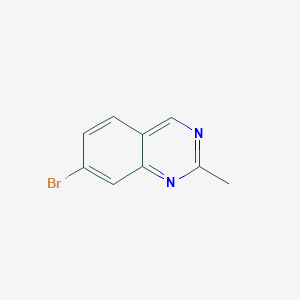
1-(2-Bromophenyl)-5-chloro-1-oxopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-5-chloro-1-oxopentane, also known as BCPO, is an organic compound that has been extensively studied for its potential applications in synthetic organic chemistry and medicinal chemistry. BCPO is a five-membered ring containing a bromine atom and a chlorine atom, and is a versatile building block for the synthesis of a wide variety of organic compounds. BCPO is also known for its unique properties and reactivity, making it an attractive target for research and development.
Scientific Research Applications
Brominated and Chlorinated Compounds in Scientific Research
Synthesis and Organic Chemistry Applications Compounds similar to 1-(2-Bromophenyl)-5-chloro-1-oxopentane often serve as key intermediates in organic synthesis, including the development of pharmaceuticals, agrochemicals, and other industrially relevant chemicals. For example, a study on the practical synthesis of 2-Fluoro-4-bromobiphenyl highlights the challenges and solutions in synthesizing brominated biphenyl compounds, which are crucial for manufacturing certain anti-inflammatory materials (Qiu et al., 2009).
Environmental Impact and Toxicology The environmental impact and toxicology of brominated and chlorinated compounds, including their role as persistent organic pollutants, have been a significant area of research. Studies on polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs and PBDFs) provide insights into the potential health risks and environmental persistence of these compounds, suggesting that brominated analogs of well-known toxic compounds like dioxins and furans exhibit similar health risks (Mennear & Lee, 1994).
Pharmacological Research In pharmacological research, the modulation of specific functional groups in compounds like this compound can lead to the development of new drugs. For instance, the study of S-1, a drug used in cancer treatment, involves detailed analysis of its components, including a chlorinated compound, highlighting the importance of chlorination in drug efficacy (Miyamoto et al., 2014).
Material Science and Flame Retardants Brominated flame retardants, which might share some structural similarities with this compound, have been extensively studied for their applications in improving fire safety in consumer goods. However, their environmental persistence and potential health impacts have also been subjects of concern (Zuiderveen et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-bromophenyl)-5-chloropentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMKKIHXEPLPGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621999 |
Source


|
| Record name | 1-(2-Bromophenyl)-5-chloropentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-92-4 |
Source


|
| Record name | 1-(2-Bromophenyl)-5-chloropentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)
![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)




